2-(Phenylsulfanyl)ethane-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

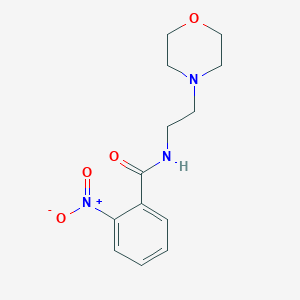

“2-(Phenylsulfanyl)ethane-1-sulfonyl chloride” is a chemical compound with the formula C8H9ClO2S2. It has a molecular weight of 236.74 g/mol .

Physical And Chemical Properties Analysis

The boiling point and other physical and chemical properties of this compound are not specified in the sources I found .Scientific Research Applications

Catalytic Reactions and Synthesis

Meta Sulfonation of 2-Phenylpyridines : A study by Saidi et al. (2011) describes the catalytic meta sulfonation of 2-phenylpyridines using (arene)ruthenium(II) complexes and sulfonyl chlorides, offering access to atypical regioselectivity for reactions involving chelation-assisted cyclometalation.

Synthesis of Functional Aromatic Multisulfonyl Chlorides : Percec et al. (2001) focused on synthesizing functional aromatic bis(sulfonyl chlorides), including variants with acetophenone and sulfonyl chloride groups. These compounds are crucial in creating dendritic and complex organic molecules (Percec et al., 2001).

Base-Mediated Synthesis of Sulfones : Xie et al. (2013) developed a base-mediated addition reaction of 1,2-bis(phenylsulfonyl)ethane to ketones for synthesizing 1-aryl-4-(phenylsulfonyl)butan-1-ones, representing a new method for preparing sulfones (Xie et al., 2013).

Organic Chemistry and Medicinal Applications

Iodine-Promoted Formation of 2-Arylsulfanylphenols : Chen et al. (2014) describe a method for forming 2-arylsulfanylphenols using cyclohexanones as phenol source, indicating the versatility of sulfanylphenols in constructing new C–S bonds (Chen et al., 2014).

Antimicrobial Evaluation of Novel Pyrazolopyrimidines : Alsaedi et al. (2019) synthesized a series of pyrazolo[1,5-a]pyrimidine ring systems with phenylsulfonyl moieties. These compounds exhibited significant antimicrobial activities, surpassing some reference drugs (Alsaedi et al., 2019).

Photoredox-Catalyzed Cascade Annulation : Yan et al. (2018) developed a photoredox-catalyzed cascade annulation of methyl(2-(phenylethynyl)phenyl)sulfanes and selanes with sulfonyl chlorides, highlighting the role of these compounds in synthesizing benzothiophenes and benzoselenophenes (Yan et al., 2018).

Photoredox and Redox Chemistry

- Redox-Triggered Hydroarylation : Song et al. (2016) described a method for synthesizing 1-(2-(1,2-diarylvinyl)phenyl)ethan-1-ones via redox hydroarylation of o-(hydroxyalkyl)arylalkynes with arylsulfonyl chlorides. This process utilizes visible light catalysis and represents a new redox transformation reaction (Song et al., 2016).

Safety and Hazards

This compound has several safety precautions associated with it. For example, it should be handled under inert gas and protected from moisture. It should be kept away from heat, sparks, open flames, hot surfaces, and should not be subjected to grinding, shock, or friction. It should not be inhaled or come into contact with the skin or eyes. It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name |

2-phenylsulfanylethanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2S2/c9-13(10,11)7-6-12-8-4-2-1-3-5-8/h1-5H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYFWWQKXVNIITC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(Trifluoromethyl)oxolan-2-yl]propanoic acid](/img/structure/B2680557.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide](/img/structure/B2680560.png)

![N-[[3-Methoxy-4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]methyl]acetamide](/img/structure/B2680561.png)

![1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-chlorophenyl)urea](/img/structure/B2680562.png)

![Ethyl 6-{[(4-fluorophenyl)sulfonyl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2680565.png)

![N-{1-({2-[(4-fluorophenyl)methylene]hydrazino}carbonyl)-2-[(4-methyl-2-pyrimidinyl)amino]vinyl}benzenecarboxamide](/img/structure/B2680570.png)

![1-[(9h-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-6-carboxylic acid](/img/structure/B2680575.png)